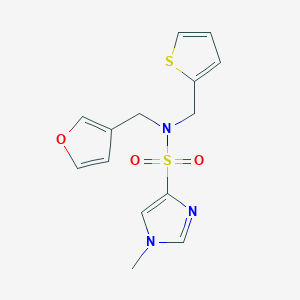
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1428360-22-8 |
| Molecular Formula | C₁₄H₁₅N₃O₃S₂ |
| Molecular Weight | 337.4 g/mol |
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the imidazole ring and subsequent substitution reactions to introduce furan and thiophene moieties. The synthetic pathway often utilizes nucleophilic substitutions and cycloaddition reactions, which are crucial for achieving the desired structural configuration .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Mechanism of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites, thereby modulating metabolic pathways.
- Receptor Interaction: It can act as a ligand for certain receptors, influencing signal transduction processes.
- Metal Ion Coordination: The imidazole ring can coordinate with metal ions, which could affect enzymatic activity .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological effects:
Anticancer Activity
In vitro studies have demonstrated that this compound shows promising anticancer properties. For instance, it has been tested against various cancer cell lines with results indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 25.72 ± 3.95 |
| U87 (Glioblastoma) | 45.2 ± 13.0 |
These findings suggest that the compound could potentially serve as a lead in anticancer drug development .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These results demonstrate its potential as an antimicrobial agent, warranting further investigation into its mechanism of action against these pathogens .
Antioxidant Properties
Antioxidant activity has been assessed using various assays. Compounds similar to this compound showed significant antioxidant capacities, which could be beneficial in mitigating oxidative stress-related diseases .
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Thiazole Derivatives: Research on thiazole derivatives containing imidazole and furan scaffolds revealed strong antioxidant and antibacterial activities, indicating a potential synergy when combined with furan and thiophene groups .
- Imidazole-Based Compounds: A study highlighted the anticancer effects of imidazole-based compounds, suggesting that modifications in the structure can lead to enhanced biological activities .
特性
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-5-20-10-12)8-13-3-2-6-21-13/h2-6,9-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXMXSDGQXJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













